molecular formula C10H9FN2O2 B8483494 4-(4-Fluoro-phenyl)-piperazine-2,6-dione

4-(4-Fluoro-phenyl)-piperazine-2,6-dione

Cat. No.: B8483494
M. Wt: 208.19 g/mol
InChI Key: YIRCFDGIPKZITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluoro-phenyl)-piperazine-2,6-dione is a useful research compound. Its molecular formula is C10H9FN2O2 and its molecular weight is 208.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

4-(4-fluorophenyl)piperazine-2,6-dione

InChI

InChI=1S/C10H9FN2O2/c11-7-1-3-8(4-2-7)13-5-9(14)12-10(15)6-13/h1-4H,5-6H2,(H,12,14,15)

InChI Key

YIRCFDGIPKZITC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)CN1C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5 g (16.8 mmoles) of tert.-butoxycarbonylmethyl-(4-fluoro-phenyl)-amino]-acetic acid methyl ester in 100 ml of MeOH, 33.7 ml of 1 mole aqueous KOH is added at 0° C. The reaction mixture is stirred for 4 hours and acidified with 1 mole aueous HCl. The mixture is extracted with CH2Cl2 several times and the combined extracts are washed with brine, dried over MgSO4 and concentrated under reduced pressure to give 4.08 g of desired crude mono acid in 85% yield. The crude acid in 200 ml of CH2Cl2 is treated with 31 ml of TFA. After being stirred for 18 hours at ambient temperature, the reaction mixture is concentrated under reduced pressure to give 4.92 g of desied [carboxymethyl-(4-fluoro-phenyl)-amino]-acetic acid in 100% yield as trifluoroacetic acid salt. To a solution of 4.92 g (14.4 mmoles) of [carboxymethyl-(4-fluoro-phenyl)-amino]-acetic acid in 300 ml of CH2Cl2, 9.63 ml (69.2 mmoles) of triethylamine, 4.67 g (34.6 mmoles) of 1H-hydroxybenztriazole and 2.45 g (21.7 mmoles) of trifluoroacetamide are successively added and then 6.64 g (34.6 mmoles) of 1-[3(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride is added at 0° C. The reaction mixture is allowed to warm to ambient temperature and stirred for 18 hours. The reaction mixture is quenched with cold H2O and extracted with CH2Cl2. The combined extracts are washed with H2O, brine, dried over MgSO4 and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (eluent: n-Hexane:AcOEt=1:1) to give 1.15 g of desired 4-(4-fluoro-phenyl)-piperazine-2,6-dione in 38% yield.
Name
[carboxymethyl-(4-fluoro-phenyl)-amino]-acetic acid
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
9.63 mL
Type
reactant
Reaction Step One
[Compound]
Name
1H-hydroxybenztriazole
Quantity
4.67 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
6.64 g
Type
reactant
Reaction Step Two

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